5-(Azidomethyl)cycloheptene
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Overview
Description
5-(Azidomethyl)cycloheptene is an organic compound characterized by a seven-membered cycloalkene ring with an azidomethyl group attached to one of the carbon atoms
Mechanism of Action
Target of Action
Azido compounds are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
For instance, they can participate in click reactions, a type of chemical reaction used in bioconjugation .
Biochemical Pathways
Azido compounds can potentially interfere with various biochemical processes due to their high reactivity .
Result of Action
Azido compounds are known to be mutagenic, which means they can cause changes in the genetic material of an organism, potentially leading to cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)cycloheptene typically involves the introduction of an azido group into a cycloheptene precursor. One common method is the nucleophilic substitution reaction where a halomethylcycloheptene reacts with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 5-(Azidomethyl)cycloheptene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can be further functionalized.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Sodium azide in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Nitrocycloheptene derivatives.
Reduction: Aminomethylcycloheptene.
Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azidomethyl)cycloheptene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
5-(Azidomethyl)cyclohexene: A six-membered ring analog with similar reactivity but different ring strain and stability.
5-(Azidomethyl)cyclooctene: An eight-membered ring analog with potentially different steric and electronic properties.
Uniqueness: 5-(Azidomethyl)cycloheptene is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. This makes it a versatile intermediate in organic synthesis, offering distinct reactivity compared to its six- and eight-membered counterparts.
Properties
IUPAC Name |
5-(azidomethyl)cycloheptene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHOOCZXIRAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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